molecular formula C17H13FO4S B3048131 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one CAS No. 157672-00-9

3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one

Cat. No.: B3048131
CAS No.: 157672-00-9
M. Wt: 332.3 g/mol
InChI Key: ZRCURVJXQGLLOZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one is a useful research compound. Its molecular formula is C17H13FO4S and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4S/c1-23(20,21)14-8-4-11(5-9-14)15-10-22-17(19)16(15)12-2-6-13(18)7-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCURVJXQGLLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445541
Record name 4-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157672-00-9
Record name 4-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the product of Step 1 (216 mg) dissolved in acetonitrile (4 mL) was added Et3N (0.26 mL), followed by 4-fluorophenylacetic acid (102 mg). After 1.5 h at room temperature 0.23 mL of DBU was added. The reaction mixture was stirred for another 45 min and then treated with 5 mL of 1N HCl. The product was extracted with EtOAc, dried over Na2 SO4 and concentrated. The residue was purified by flash chromatography (40% EtOAc in hexane) to yield 150 mg of the title compound as a solid.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.26 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
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Type
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Reaction Step One
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Quantity
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reactant
Reaction Step One
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reactant
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Reaction Step One

Synthesis routes and methods III

Procedure details

To the product of Step 1 (216 mg) dissolved in acetonitrile (4 mL) was added Et3N (0.26 mL), followed by 4-fluorophenylacetic acid (102 mg). After 1.5 h at room temperature 0.23 nL of DBU was added. The reaction mixture was stirred for another 45 min and then treated with 5 mL of IN HCl. The product was extracted with EtOAc, dried over Na2S04 and concentrated. The residue was purified by flash chromatography (40% EtOAc in hexane) to yield 150 mg of the title compound as a solid. 1H NMR (CD3COCD3) d 3.15 (3H, s), 5.36 (3H, s), 7.18 (2H, J=8.9 Hz, t), 7.46 (2H, m), 7.7 (2H, J=8.65 Hz, d), 7.97 (2H, J=8.68, d).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
102 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.23 nL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Reactant of Route 2
3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Reactant of Route 4
3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Reactant of Route 5
3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Reactant of Route 6
3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one

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